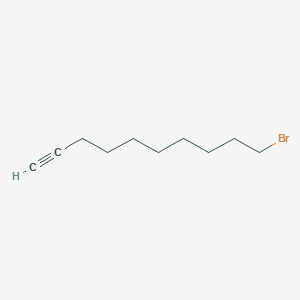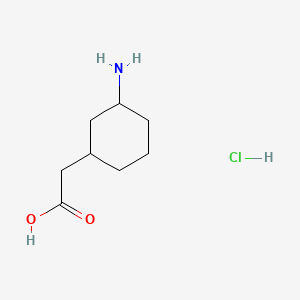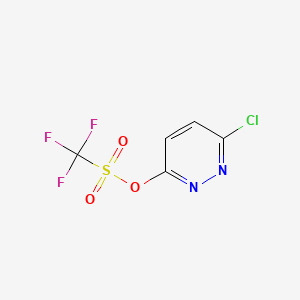
2-Azidopropane-1,3-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azidopropane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C3H11Cl2N5. It is a white solid that is typically stored at temperatures between 0-8°C. This compound is used as a building block in various chemical syntheses and has applications in scientific research .
Métodos De Preparación
The synthesis of 2-Azidopropane-1,3-diamine dihydrochloride involves multiple steps. One common method includes the reaction of propane-1,3-diamine with sodium azide under controlled conditions to introduce the azide group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields .
Análisis De Reacciones Químicas
2-Azidopropane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in substitution reactions, often forming triazoles when reacted with alkynes in a click chemistry approach
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkynes for click chemistry reactions. The major products formed depend on the specific reaction conditions but can include various substituted amines and triazoles .
Aplicaciones Científicas De Investigación
2-Azidopropane-1,3-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in bioconjugation reactions, particularly in the formation of biocompatible triazoles via click chemistry.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Azidopropane-1,3-diamine dihydrochloride involves its ability to participate in azide-alkyne cycloaddition reactions, commonly known as click chemistry. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules. The azide group reacts with alkynes to form stable triazole rings, which can then interact with various molecular targets and pathways .
Comparación Con Compuestos Similares
2-Azidopropane-1,3-diamine dihydrochloride is similar to other diamines such as 1,3-diaminopropane and 1,2-diaminopropane. its unique azide group allows it to participate in click chemistry reactions, which is not possible with simple diamines. This makes it particularly valuable in applications requiring bioconjugation and molecular tagging .
Similar Compounds
- 1,3-Diaminopropane
- 1,2-Diaminopropane
- Ethylenediamine
- Propylamine
Propiedades
Fórmula molecular |
C3H11Cl2N5 |
|---|---|
Peso molecular |
188.06 g/mol |
Nombre IUPAC |
2-azidopropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C3H9N5.2ClH/c4-1-3(2-5)7-8-6;;/h3H,1-2,4-5H2;2*1H |
Clave InChI |
BEPKAYHDEXKCCI-UHFFFAOYSA-N |
SMILES canónico |
C(C(CN)N=[N+]=[N-])N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B12509380.png)

![N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12509382.png)
![4,5,5-triphenyl-2-[2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole](/img/structure/B12509387.png)
![{4-[(tert-butoxycarbonyl)oxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}acetic acid](/img/structure/B12509390.png)

![6-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(4-ethoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12509421.png)


![7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12509438.png)
![3-(4-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B12509441.png)
![1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B12509448.png)
![6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[2-[(2-amino-3-methylpentanoyl)amino]but-2-enoylamino]-12-butan-2-yl-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12509452.png)
![7-(pyridin-4-ylmethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12509462.png)
